3-butoxy-N-(1,3-dioxoisoindolin-5-yl)benzamide
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Overview
Description
3-butoxy-N-(1,3-dioxoisoindolin-5-yl)benzamide is a synthetic compound that belongs to the class of benzamides. This compound is characterized by the presence of a butoxy group attached to the benzamide moiety, along with a 1,3-dioxoisoindolin-5-yl group. Benzamides are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butoxy-N-(1,3-dioxoisoindolin-5-yl)benzamide typically involves the following steps:
Formation of the Isoindoline-1,3-dione Scaffold: The isoindoline-1,3-dione scaffold can be synthesized by the condensation reaction of an aromatic primary amine with a maleic anhydride derivative.
Attachment of the Butoxy Group: The butoxy group can be introduced through a nucleophilic substitution reaction using butanol and an appropriate leaving group.
Formation of the Benzamide Moiety: The final step involves the coupling of the isoindoline-1,3-dione scaffold with a benzoyl chloride derivative under basic conditions to form the benzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-butoxy-N-(1,3-dioxoisoindolin-5-yl)benzamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the butoxy group or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Butanol in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or isoindoline derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-butoxy-N-(1,3-dioxoisoindolin-5-yl)benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-butoxy-N-(1,3-dioxoisoindolin-5-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-butoxy-N-(1,3-dioxoisoindol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-2-3-9-25-14-6-4-5-12(10-14)17(22)20-13-7-8-15-16(11-13)19(24)21-18(15)23/h4-8,10-11H,2-3,9H2,1H3,(H,20,22)(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEILZJSOXXFKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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